4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine
Overview
Description
A compound’s description often includes its IUPAC name, other names or synonyms, and its CAS registry number. It may also include information about the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the compound’s molecular formula, the arrangement of atoms in the molecule, and its 3D structure. Techniques used can include spectroscopy (like NMR, IR, UV-vis), crystallography, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, and reactivity.Scientific Research Applications
Migraine Treatment
- A study investigated a series of piperidines, including structures similar to 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine, as potential selective h5-HT1D agonists for migraine treatment. The research found specific analogs to be effective as full agonists at the h5-HT1D receptor, displaying good binding selectivity and suggesting potential applications in migraine therapeutics (Bourrain et al., 1999).
Antimicrobial Properties
- Another study synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, examining their antimicrobial efficacy against pathogens affecting tomato plants. This research highlighted the impact of structural variations on antimicrobial activity, indicating the potential use of these compounds in agricultural applications (Vinaya et al., 2009).
Antiallergic and Antiasthmatic Effects
- Research on 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, a newly synthesized antiallergic drug, demonstrated its efficacy in various experimental allergic and asthmatic models. It was found to inhibit immediate hypersensitivity reactions and suppress airway eosinophilia, suggesting its potential use in treating allergies and asthma (Matsushita et al., 1998).
Cancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole, related in structure to the compound of interest, have been studied for their anti-cancer properties. Molecular docking studies and density functional theory were applied to understand the mechanism behind their potential anti-cancer activity, highlighting the versatility of these compounds in pharmaceutical research (Karayel, 2021).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that this is a general guide and the specific analysis would depend on the nature of the compound and the available information. For a specific compound like “4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine”, you would need to refer to scientific literature or databases for detailed information. If you have access to a university library, databases like SciFinder, Reaxys, and Web of Science can be very helpful. You can also use public databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
Record name | HQL-79 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine | |
CAS RN |
162641-16-9 | |
Record name | HQL-79 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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